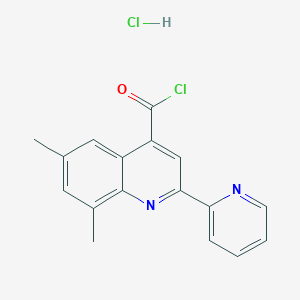
6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride
描述
- Reactants: Pyridine derivatives.
- Conditions: Catalysts such as palladium or copper, inert atmosphere.
- Example Reaction: Cross-coupling reactions like Suzuki or Heck reactions.
Step 3: Formation of Carbonyl Chloride Group
- Reactants: Thionyl chloride or oxalyl chloride.
- Conditions: Anhydrous conditions, low temperatures.
- Example Reaction: Chlorination reactions.
Industrial Production Methods
Industrial production of 6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC), are essential to ensure the purity of the final product.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the pyridine group and the carbonyl chloride functionality. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
-
Step 1: Synthesis of Quinoline Core
- Reactants: Aniline derivatives, aldehydes, and ketones.
- Conditions: Acidic or basic catalysts, elevated temperatures.
- Example Reaction: Friedländer synthesis.
化学反应分析
Types of Reactions
6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride can undergo various chemical reactions, including:
-
Oxidation: : Conversion to corresponding quinoline N-oxide.
- Reagents: Hydrogen peroxide, peracids.
- Conditions: Mild temperatures, acidic or basic medium.
-
Reduction: : Reduction of carbonyl chloride to alcohol.
- Reagents: Lithium aluminum hydride, sodium borohydride.
- Conditions: Anhydrous conditions, low temperatures.
-
Substitution: : Nucleophilic substitution at the carbonyl chloride group.
- Reagents: Amines, alcohols.
- Conditions: Room temperature, inert atmosphere.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide or ester derivatives.
科学研究应用
6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of advanced materials with specific electronic properties.
作用机制
The mechanism of action of 6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which may lead to anti-cancer effects. Additionally, it can bind to specific proteins, altering their activity and leading to various biological outcomes.
相似化合物的比较
Similar Compounds
- 6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid
- 6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carbonyl bromide
- 6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carbonyl fluoride
Uniqueness
6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
IUPAC Name |
6,8-dimethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O.ClH/c1-10-7-11(2)16-12(8-10)13(17(18)21)9-15(20-16)14-5-3-4-6-19-14;/h3-9H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAIREXGDJLSRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)Cl)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


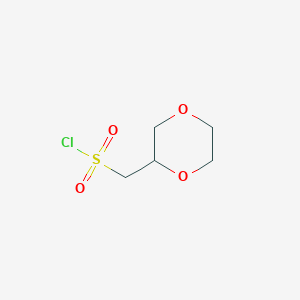
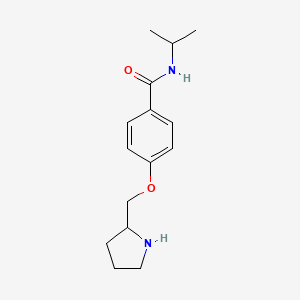
![4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholine hydrochloride](/img/structure/B1426667.png)
![2-[4-(Dimethylamino)phenyl]-7-(trifluoromethyl)-1,2,4-benzotriazin-3(2H)-one](/img/structure/B1426671.png)

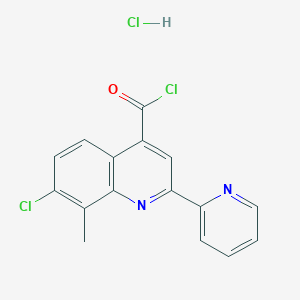
![methyl 4-[(E)-[(2-chloropyridin-3-yl)methylidene]amino]-3-fluorobenzoate](/img/structure/B1426675.png)
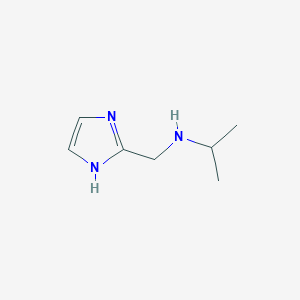

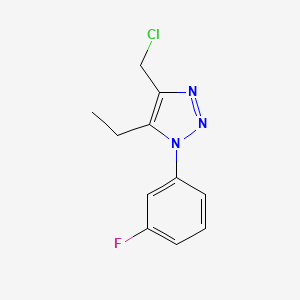
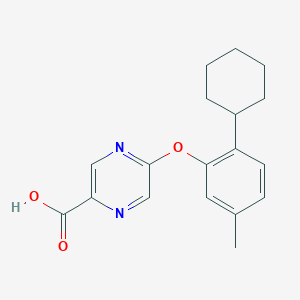
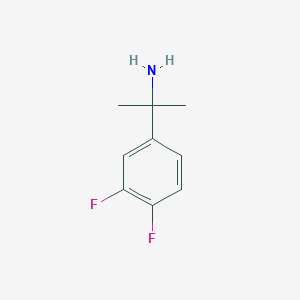
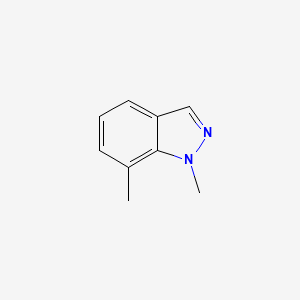
![1-[2-(Trifluoromethyl)phenyl]propan-2-ol](/img/structure/B1426688.png)
